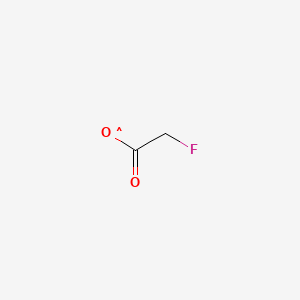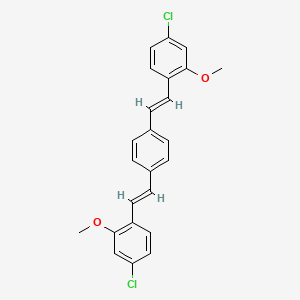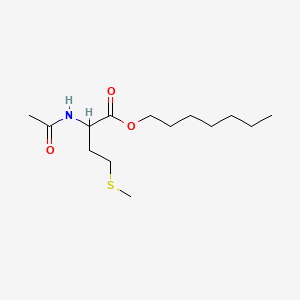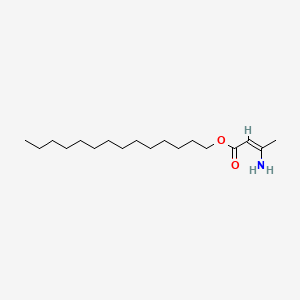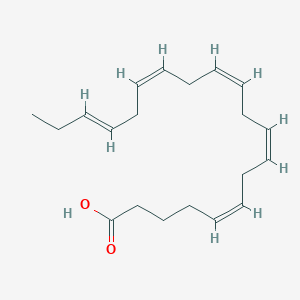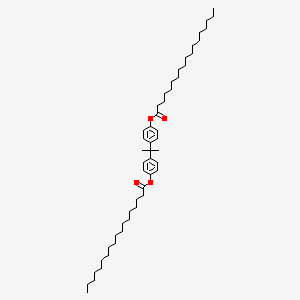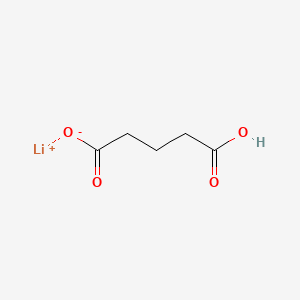
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol: is an organic compound with the molecular formula C14H16N2O. It is a complex molecule featuring both amine and phenol functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the reaction of benzylamine with formaldehyde to form a Schiff base.
Step 2: The Schiff base is then reduced using sodium borohydride to yield the corresponding amine.
Step 3: This amine is further reacted with phenol under acidic conditions to form the final product, ((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol.
Industrial Production Methods: Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amine groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its amine and phenol groups.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the production of polymers and resins.
- Serves as a stabilizer in certain chemical formulations.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological molecules. The amine groups can form hydrogen bonds and ionic interactions with proteins and nucleic acids, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Phenol: A simpler compound with only a hydroxyl group attached to an aromatic ring.
Aniline: Contains an amine group attached to an aromatic ring.
Benzylamine: Features a benzyl group attached to an amine.
Uniqueness:
- The presence of multiple functional groups allows for a wider range of applications in various fields.
((((3-(Aminomethyl)phenyl)methyl)amino)methyl)phenol: combines both amine and phenol functionalities, making it more versatile in chemical reactions.
Propiedades
Número CAS |
81155-58-0 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2-[[[3-(aminomethyl)phenyl]methylamino]methyl]phenol |
InChI |
InChI=1S/C15H18N2O/c16-9-12-4-3-5-13(8-12)10-17-11-14-6-1-2-7-15(14)18/h1-8,17-18H,9-11,16H2 |
Clave InChI |
JCYUGANPTPZBBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCC2=CC=CC(=C2)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
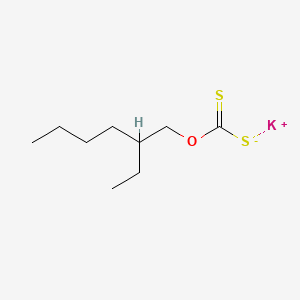


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
